Propyphenazone Exhibits Significantly Lower Hepatotoxicity than Aminophenazone and Phenazone in Long-Term Rat Studies
In a 16-week head-to-head toxicology study in rats, the intensity of liver damage (hepatocyte enlargement, fatty degeneration) caused by propyphenazone was significantly lower than that caused by both aminophenazone and phenazone. The histological alterations differed in intensity by the following order: aminophenazone > phenazone > propyphenazone [1].
| Evidence Dimension | Intensity of Histological Liver Damage |
|---|---|
| Target Compound Data | Least intense damage |
| Comparator Or Baseline | Aminophenazone (greatest damage) and Phenazone (intermediate damage) |
| Quantified Difference | aminophenazone > phenazone > propyphenazone |
| Conditions | Long-term application (up to 16 weeks) in rats; assessed via light microscopy for hepatocyte enlargement, fatty degeneration, and reactive-inflammatory changes |
Why This Matters
This data provides a quantitative basis for selecting propyphenazone over its closest structural analogs to minimize the risk of drug-induced liver injury, a critical factor in drug development and long-term therapeutic use.
- [1] Buntrock P, et al. Histological studies into rat liver following long-term application of aminophenazone, phenazone, and propyphenazone. Exp Pathol. 1986;30(3):157-164. View Source
